Calcium tellurate

Übersicht

Beschreibung

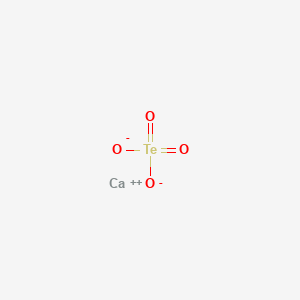

Calcium tellurate is a compound containing an oxyanion of tellurium where tellurium has an oxidation number of +6 . It is a type of tellurate, a compound that indicates a polyatomic anion with a central tellurium atom .

Synthesis Analysis

Different sparingly soluble tellurite salts, including Calcium tellurate, were prepared and characterized using various techniques including powder X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray spectrometry, Fourier transform infrared spectroscopy, and thermogravimetric analysis . The solubility and solubility product of these salts were studied by potentiometric method using carbon paste sensors .Molecular Structure Analysis

The structure of Calcium tellurate was determined from X-ray powder data . The coordinates of the Calcium and Tellurium atoms were deduced from Patterson maps . The Oxygen atoms were placed on positions equivalent to those in Calcium tellurate and were refined .Chemical Reactions Analysis

Calcium tellurate, like other tellurite salts, has been studied for its solubility and solubility product . Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of the dissociation process or solution were calculated using the Debye–Hückel equation via the determination of solubility of metal tellurite salts at different temperatures .Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is the fifth most abundant element in Earth’s crust . Calcium has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium metal has good ductility, electrical, and thermal conductivity .Wissenschaftliche Forschungsanwendungen

Identification in Inorganic Analysis

Calcium tellurate can be qualitatively identified through the precipitation of its calcium salt in inorganic analysis. This process involves precipitation as silver salts followed by selective and characteristic reduction tests, aiding in the differentiation of tellurate from other similar compounds (Falkner, 1968).

Reactions with Basic Oxides

Research has explored the reactions of calcium tellurate with basic oxides like CaO. When heated in a nitrogen atmosphere, calcium tellurate undergoes disproportionation, forming orthotellurate and telluride anions, which could have implications in materials science and chemical engineering (Osińska et al., 1995).

Use in Calcium Isotope Geochemistry

Calcium isotopes, including those from compounds like calcium tellurate, have applications in studying the biology of present and past vertebrates. They are used as dietary tracers and biomarkers in various research fields such as paleobiology and bioarchaeology (Tacail et al., 2020).

Biomedical Applications

Calcium tellurate's utility extends to biomedical applications. For example, its derivatives are studied for their potential in enhancing neuronal survival and improving functional outcomes in neurological conditions (Okun et al., 2007).

Material Science

In material science, calcium tellurate is studied for its properties in low-temperature cofired ceramics. Its microwave and dielectric properties make it a candidate for use in various technological applications (Valant & Suvorov, 2004).

Biological Activities of Tellurium Compounds

Though not directly focused on calcium tellurate, studies on the broader scope of tellurium compounds provide insights into their biological activities and potential applications in areas like microbiology and pharmacology (Cunha et al., 2009).

Zukünftige Richtungen

Research into tellurates, including Calcium tellurate, is ongoing. For instance, a new calcium–iron (III) tellurate mineral was discovered at the Wildcat prospect in the Detroit district, Juab County, Utah . Furthermore, metal tellurate materials are being explored for potential uses in solar energy, batteries, and catalysis .

Eigenschaften

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

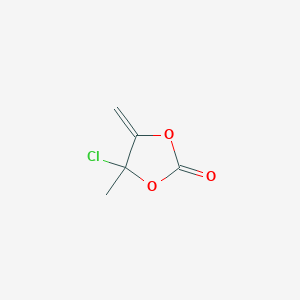

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium tellurate | |

CAS RN |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)